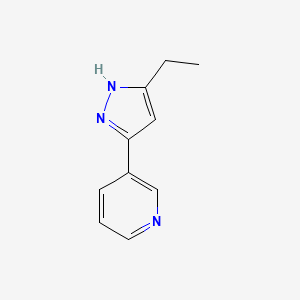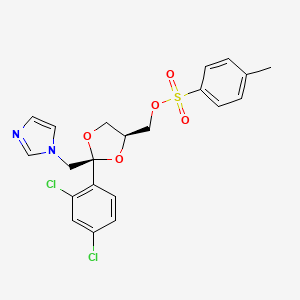
Methyl 2-(iodomethyl)-1,3-oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(iodomethyl)-1,3-oxazole-4-carboxylate is a chemical compound with the molecular formula C6H6INO3. It is an ester derivative of oxazole, characterized by the presence of an iodomethyl group at the 2-position and a carboxylate group at the 4-position of the oxazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(iodomethyl)-1,3-oxazole-4-carboxylate typically involves the iodination of a precursor oxazole compound. One common method includes the reaction of 2-methyl-4-oxazolecarboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective iodination at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
Methyl 2-(iodomethyl)-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl-substituted oxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in synthetic chemistry and pharmaceutical research .
科学的研究の応用
Methyl 2-(iodomethyl)-1,3-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
作用機序
The mechanism of action of Methyl 2-(iodomethyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodomethyl group can participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of their activity. The oxazole ring structure allows for π-π interactions with aromatic residues, further influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- Methyl2-bromomethyl-4-oxazolecarboxylate
- Methyl2-chloromethyl-4-oxazolecarboxylate
- Methyl2-fluoromethyl-4-oxazolecarboxylate
Uniqueness
Methyl 2-(iodomethyl)-1,3-oxazole-4-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability enhance the compound’s ability to participate in substitution and oxidative addition reactions, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
208465-67-2 |
|---|---|
分子式 |
C6H6INO3 |
分子量 |
267.02 g/mol |
IUPAC名 |
methyl 2-(iodomethyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H6INO3/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2H2,1H3 |
InChIキー |
HERNZIHLCAVCNO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=COC(=N1)CI |
正規SMILES |
COC(=O)C1=COC(=N1)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[b]furan-3-ylacetaldehyde](/img/structure/B1627377.png)



![Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate](/img/structure/B1627386.png)


![2-[(4-Phenoxyphenyl)amino]4H-1-benzoxazin-4-one](/img/structure/B1627389.png)




